Product packaging for 9-Anthracenemethanol(Cat. No.:CAS No. 1468-95-7)

9-Anthracenemethanol

Cat. No.: B072535
CAS No.: 1468-95-7
M. Wt: 208.25 g/mol
InChI Key: JCJNNHDZTLRSGN-UHFFFAOYSA-N
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Description

9-Anthracenemethanol is a high-purity, functionalized anthracene derivative of significant interest in advanced chemical research and development. Its core value lies in the strategic combination of the planar, polyaromatic anthracene core, known for its photophysical properties and pi-stacking ability, with a reactive hydroxymethyl group. This structure makes it an exceptionally versatile building block (synthon) in organic synthesis, particularly for constructing complex molecular architectures such as molecular tweezers, clefts, and other supramolecular systems designed for host-guest chemistry. In material science, it serves as a precursor for novel organic semiconductors, luminescent probes, and photoactive polymers, leveraging the anthracene moiety's characteristic blue fluorescence and propensity for photodimerization. The primary mechanism of action in many of its applications involves its ability to act as a photosensitizer; upon photoexcitation, it can facilitate [4+4] cycloaddition reactions or undergo single-electron transfer processes. Furthermore, the hydroxymethyl group can be readily functionalized via esterification or etherification, enabling precise covalent attachment to other molecular scaffolds, surfaces, or polymeric backbones. This reagent is essential for researchers exploring energy transfer, molecular recognition, and the development of next-generation organic electronic devices and smart materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B072535 9-Anthracenemethanol CAS No. 1468-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracen-9-ylmethanol
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InChI

InChI=1S/C15H12O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10H2
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InChI Key

JCJNNHDZTLRSGN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CO
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Molecular Formula

C15H12O
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DSSTOX Substance ID

DTXSID1049221
Record name 9-Anthracenemethanol
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Molecular Weight

208.25 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 9-Anthracenemethanol
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Vapor Pressure

0.00000005 [mmHg]
Record name 9-Anthracenemethanol
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CAS No.

1468-95-7
Record name 9-Anthracenemethanol
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Record name 9-Hydroxymethylanthracene
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Advanced Synthetic Methodologies and Derivatization Strategies for 9 Anthracenemethanol

Established Synthetic Pathways for 9-Anthracenemethanol

This compound, a derivative of anthracene (B1667546), is a crucial precursor for various supramolecular assemblies and functional polymers. wikipedia.orgchemicalbook.com Its synthesis is primarily achieved through the reduction of its corresponding aldehyde.

Reduction of 9-Anthracenecarboxaldehyde

The most common and efficient method for synthesizing this compound is through the reduction of 9-Anthracenecarboxaldehyde. chemicalbook.comnbinno.com This reaction can be carried out using various reducing agents. One widely used method involves the hydrogenation of 9-anthracenecarboxaldehyde. chemicalbook.comwikipedia.org

A typical laboratory-scale synthesis involves suspending 9-Anthracenecarboxaldehyde in ethanol (B145695). chemicalbook.com Sodium borohydride (B1222165) is then added to the suspension, and the mixture is stirred at room temperature. niscpr.res.inrsc.org Following the reaction, the mixture is quenched with water, and the product is extracted and purified, often yielding a pale yellow solid. chemicalbook.com This method is known for its high yield, often reaching up to 99%. chemicalbook.com

Another approach to the reduction of 9-anthracenecarboxaldehyde is through catalytic hydrogenation, which also yields this compound.

Alternative Synthetic Routes

While the reduction of 9-anthracenecarboxaldehyde is the predominant method, other synthetic strategies exist. For instance, this compound can be prepared via the Vilsmeier formylation of anthracene to produce 9-anthracenecarboxaldehyde, which is then subsequently reduced. wikipedia.org Additionally, multistep syntheses starting from this compound can yield various derivatives, and in some cases, these processes can be reversed or modified to produce the parent alcohol. unh.edu

Derivatization Techniques and Functionalization at the Hydroxyl Group

The hydroxyl group of this compound is a key site for functionalization, allowing for the attachment of various moieties to the anthracene core. This versatility has led to the development of numerous derivatization techniques, primarily focusing on esterification and etherification reactions.

Esterification Reactions

Esterification is a widely employed technique to modify this compound. This can be achieved through several methods, including reactions with acid chlorides or carboxylic acids. The resulting esters often exhibit interesting photophysical properties and can be used in the development of photoresponsive materials. scispace.com

One common method involves reacting this compound with an acid chloride in the presence of a base like pyridine (B92270). scispace.com For example, the synthesis of 9-anthracenylmethyl acetate (B1210297) is achieved by reacting this compound with acetyl chloride. scispace.com

Another significant esterification reaction is with methacrylic acid or its derivatives. For instance, this compound can be reacted with methacrylic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to yield 9-anthracenylmethyl methacrylate (B99206). rsc.org

Etherification Reactions

Etherification of this compound provides another route to novel derivatives. This can be accomplished through reactions such as the Williamson ether synthesis. rug.nl For example, this compound can be reacted with a polymer containing chloride groups in the presence of a strong base like sodium hydride to form a polymer-supported anthracene derivative. rug.nl This method is utilized in creating materials for applications such as thermoreversible crosslinked polymers. rug.nl The hydroxyl group of this compound can also be converted to an anthryl group via etherification, a key step in the synthesis of certain graft copolymers. researchgate.netresearchgate.net

Reactions with Methacryloyl Chloride to form 9-Anthracenylmethyl Methacrylate

A particularly important derivatization of this compound is its reaction with methacryloyl chloride to produce 9-Anthracenylmethyl methacrylate (9-AMMA). chemicalbook.comchemicalbook.com This monomer is valuable for creating fluorescent polymers and photoresponsive materials. chemicalbook.com

The synthesis is typically carried out by reacting this compound with methacryloyl chloride in a suitable solvent like methylene (B1212753) chloride or tetrahydrofuran, often in the presence of a base such as triethylamine (B128534) or pyridine to neutralize the HCl byproduct. chemicalbook.compsu.edu The reaction is often performed at a low temperature (0 °C) and then allowed to proceed at room temperature. chemicalbook.com The resulting 9-AMMA can be purified by recrystallization. chemicalbook.com Yields for this reaction are generally high, with some procedures reporting up to 90%. chemicalbook.com

Proton Exchange Reactions to Yield Potassium 9-Anthracenemethoxide

This compound can undergo a proton exchange reaction with a strong base like potassium tert-butoxide to generate potassium 9-anthracenemethoxide. scientificlabs.comsigmaaldrich.comchemicalbook.comchemdad.com This reaction is a critical step in the synthesis of derivatizing agents for analytical chemistry. The formation of the alkoxide enhances the nucleophilicity of the oxygen atom, making it a potent catalyst for transesterification reactions. researchgate.netresearchgate.netnih.gov Specifically, potassium 9-anthracenemethoxide serves as a catalyst for the base-catalyzed transesterification of triacylglycerols. researchgate.netnih.govsigmaaldrich.com

Synthesis of 9-Anthracenylmethyl-1-piperazinecarboxylate for Analytical Applications

This compound is a key starting material for the synthesis of 9-anthracenylmethyl-1-piperazinecarboxylate (PAC), an important derivatizing agent. scientificlabs.comsigmaaldrich.comchemicalbook.inottokemi.com PAC is specifically designed for the analysis of isocyanates in various samples, including environmental ones. sigmaaldrich.comchemicalbook.ingoogle.com Its utility lies in its ability to react with all isocyanate groups, allowing for a single measurement of the total isocyanate concentration in a sample via High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comottokemi.comgoogle.com

A described method for producing PAC involves the reaction of this compound and pyridine with a solution of p-nitrophenyl chloroformate. google.com

Formation of Alkene-Functionalized Dimers of this compound

Reversible polymer networks can be created using an alkene-functionalized dimer of this compound. researchgate.netresearchgate.netcore.ac.uk The synthesis is achieved through a photoinitiated radical thiol-ene polyaddition. researchgate.netresearchgate.netcore.ac.uk These networks exhibit both thermo-degradable and photo-reversible properties. researchgate.netresearchgate.net Research has shown that these materials can be cleanly decomposed into their monomeric components at temperatures exceeding 180°C. researchgate.netcore.ac.uk Subsequent irradiation of the resulting anthracene monomers can reform the network, restoring its original physical properties. researchgate.netcore.ac.uk The formation of the dimer occurs via a [4+4]-cycloaddition upon exposure to UVA light, a reaction that can be thermally reversed. researchgate.net

Synthesis of this compound, 10-methyl-, acetate

This compound, 10-methyl-, acetate is a derivative of anthracene featuring a methyl group at the 10-position of the anthracene core and an acetate group attached to the methanol (B129727) side chain at the 9-position. ontosight.ai The synthesis of this compound can be achieved through multi-step organic synthesis routes. A plausible pathway involves the initial synthesis of a precursor, 10-methyl-9-anthracenemethanol. This can be accomplished by the reduction of 10-methyl-9-anthraldehyde using a reducing agent such as lithium aluminum hydride. acs.org The final step would be the acetylation of the hydroxyl group of 10-methyl-9-anthracenemethanol to yield the target acetate derivative. Characterization and identification of the final compound are typically performed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ontosight.ai

Preparation of Fluorescent 9-Anthrylmethyl Esters for Fatty Acid Analysis

A rapid, one-step method has been developed for preparing fluorescent 9-anthrylmethyl esters from small quantities of triacylglycerols (TAGs) for fatty acid analysis. researchgate.netnih.gov This process utilizes a base-catalyzed transesterification reaction with potassium 9-anthracenemethoxide, which is prepared via a proton exchange between this compound and potassium tert-butoxide. researchgate.netnih.govsigmaaldrich.com The resulting fatty acid 9-anthrylmethyl esters are highly fluorescent, enabling sensitive detection. researchgate.net The products can be directly analyzed by reversed-phase HPLC without needing prior purification, making the method efficient for analyzing small amounts of natural TAGs. researchgate.netnih.gov

Reaction Details for 9-Anthrylmethyl Ester Preparation researchgate.netnih.gov
ParameterDetails
ReactantsTriacylglycerols (0.1 to 5 µg), Potassium 9-anthracenemethoxide
Reaction TypeBase-catalyzed transesterification
TemperatureRoom temperature
Reaction Time10 minutes
Yield82-85%
Analytical MethodReversed-phase HPLC

Novel Synthetic Approaches and Catalyst Development

The inherent reactivity of this compound has led to its exploration in novel polymerization techniques, particularly as an initiator in catalyst systems.

Catalytic Ring-Opening Polymerization of ε-Caprolactone

This compound (9-AnOH) functions as an active component in catalyst systems for the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). researchgate.netkocaeli.edu.tr It is used as an initiator in conjunction with titanium (IV) silyliminophenolate complexes, which act as catalysts. researchgate.netkocaeli.edu.trresearchgate.net These catalyst systems demonstrate moderate activity, achieving conversions of ε-caprolactone from 10% to 100%, depending on the reaction conditions such as temperature, time, and the specific substituents on the catalyst ligand. researchgate.netkocaeli.edu.tr This approach highlights the role of this compound in initiating polymerization to form biodegradable polyesters like polycaprolactone (B3415563) (PCL). researchgate.netresearchgate.net

Cyclodextrin-Promoted Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can be significantly influenced by the reaction environment. Research has shown that cyclodextrins can act as effective promoters for the aqueous Diels-Alder reaction between this compound and various N-substituted maleimides. researchgate.netnih.gov These reactions are notable for proceeding under mild conditions, such as in an aqueous solvent at 40°C. nih.govuri.edu

The catalytic effect of cyclodextrins is attributed to their unique structure: a torus-shaped molecule with a hydrophobic inner cavity and a hydrophilic exterior. uri.edu This structure allows the cyclodextrin (B1172386) to encapsulate the hydrophobic substituents of the N-substituted maleimides. researchgate.neturi.edu This encapsulation is a key factor in the rate acceleration. uri.edu A proposed mechanism suggests that the binding of the hydrophobic N-substituent within the cyclodextrin cavity perturbs the electronics of the dienophile's double bond, thereby activating it for the cycloaddition reaction. nih.govuri.edu

Computational studies provide further insight, suggesting that cyclodextrins act as containers that pre-organize the two reactants (this compound and the N-substituted maleimide) within the cavity. mdpi.comscispace.com This pre-organization reduces the entropic penalty of the reaction, contributing to the rate enhancement. mdpi.comscispace.com

The efficiency of the promotion is dependent on both the type of cyclodextrin and the structure of the maleimide (B117702). Among the cyclodextrins studied, methyl-β-cyclodextrin has been found to be particularly efficient. For the reaction with N-cyclohexylmaleimide, the presence of methyl-β-cyclodextrin resulted in a 94% conversion to the Diels-Alder adduct after 24 hours, compared to 65% in a cyclodextrin-free environment under similar conditions. nih.gov The effect is most pronounced for maleimides with bulky, hydrophobic N-substituents that can effectively bind within the cyclodextrin cavity. uri.edunih.gov For less bulky maleimides, the rate enhancement is diminished. nih.gov

N-Substituted MaleimideCyclodextrin AdditiveConversion (%) after 24h
N-cyclohexylmaleimideNone65
N-cyclohexylmaleimideMethyl-β-cyclodextrin94
N-phenylmaleimideNone48
N-phenylmaleimideMethyl-β-cyclodextrin60
N-ethylmaleimideNone24
N-ethylmaleimideMethyl-β-cyclodextrin26

Data sourced from Chaudhuri et al., 2015. nih.gov The table illustrates the effect of methyl-β-cyclodextrin on the conversion percentage for the Diels-Alder reaction of this compound with different N-substituted maleimides.

Photoinitiated Radical Thiol-Ene Polyaddition for Reversible Networks

This compound is a precursor for creating advanced, dynamic polymer networks with reversible properties. A key strategy involves the synthesis of an alkene-functionalized dimer of this compound, which can then be used as a cross-linker in photoinitiated radical thiol-ene polyaddition reactions. core.ac.ukacs.orgacs.org This approach allows for the formation of covalently cross-linked materials that can be degraded and reformed on demand. core.ac.uk

The network formation is not based on the dimerization of anthracene units but rather on the thiol-ene reaction with pre-formed anthracene dimers. core.ac.ukacs.org This ensures the synthesis of networks without free anthracene groups. acs.org In this process, the alkene-functionalized anthracene dimer reacts with multifunctional thiols under UV irradiation in the presence of a photoinitiator. researchgate.netresearchgate.net

Researchers have successfully created these reversible networks using different types of thiols:

An aliphatic trithiol : Synthesized from 1,2,4-trivinylcyclohexane. core.ac.uk

A poly(dimethylsiloxane-co-propylmercaptomethylsiloxane) (PDMS-based polythiol) . core.ac.uk

The resulting networks exhibit distinct thermal properties. The network formed with the aliphatic trithiol shows a weak endothermic transition between 50 and 60°C, which corresponds to the melting of a crystalline anthracene-dimer phase. core.ac.uk In contrast, the PDMS-based network displays a similar transition originating from a liquid crystalline phase. core.ac.uk

A crucial feature of these materials is their thermal degradability. Rheological studies show that both types of networks cleanly decompose back into the multifunctional anthracene monomers at temperatures above 180°C. core.ac.ukresearchgate.net This process reverses the cross-linking. acs.org Subsequently, irradiation of these monomers with UVA light, typically at a slightly elevated temperature like 60°C, leads to the reformation of the network, with physical and mechanical properties similar to the original material. core.ac.ukacs.org This cycle of thermal degradation and photochemical reformation makes these materials recyclable. researchgate.net

Network ComponentReversible BondStimulus for DegradationStimulus for Reformation
Alkene-functionalized this compound dimerAnthracene dimer photodimerizationHeat (>180°C)UVA Irradiation
Aliphatic trithiol or PDMS-based polythiolThiol-ene linkage--

This table summarizes the components and reversible nature of the thiol-ene networks derived from this compound.

Orthogonal CuAAC and Diels-Alder Click Reactions in Polymer Synthesis

The concept of "click chemistry" has revolutionized polymer synthesis, enabling the efficient construction of complex macromolecular architectures. rsc.org Orthogonal click reactions, which are reactions that can occur in the same pot without interfering with each other, are particularly powerful tools. rsc.org The combination of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the Diels-Alder reaction is a prominent example of such an orthogonal strategy. rsc.orgacs.org

In this context, this compound serves as a valuable building block for introducing the anthracene moiety, a reactive diene, into polymer structures. kinampark.com This functionalization prepares the polymer for subsequent Diels-Alder cycloaddition with a dienophile, such as a maleimide-functionalized polymer. kinampark.com A significant advantage of using anthracene derivatives is their stability against radical attack, meaning no protective chemistry is needed during radical polymerization steps. kinampark.com

This orthogonal approach has been employed to synthesize various complex polymer structures, such as star polymers and dendrimers. acs.orgpsu.edu For instance, a multi-arm star block copolymer can be synthesized by first creating a star polymer with anthracene groups on the periphery. acs.org This is achieved by polymerizing styrene (B11656) with an anthracene-functionalized initiator and then cross-linking the resulting linear chains. acs.org This anthracene-functionalized star polymer can then be reacted with a polymer chain bearing a maleimide group (often protected with a furan (B31954) that deprotects in situ) to form the final multi-arm star block copolymer via a Diels-Alder reaction. acs.org

The Diels-Alder reaction between anthracene and maleimide typically requires elevated temperatures but does not need a catalyst, distinguishing it from CuAAC. kinampark.com The combination of these two highly efficient and selective reactions allows for the precise and modular construction of polymers with advanced architectures that would be difficult to achieve using a single click reaction. rsc.orgpsu.edu

Advanced Spectroscopic and Computational Characterization of 9 Anthracenemethanol and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in elucidating the structural features and purity of 9-anthracenemethanol. polymersource.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methylene (B1212753) protons (-CH₂-), and the hydroxyl proton (-OH). In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the methylene protons appear as a singlet around 5.62 ppm, while the hydroxyl proton shows a broad singlet at approximately 1.80 ppm. chemicalbook.com The aromatic protons resonate in the region of 7.38-8.44 ppm. chemicalbook.com The chemical shifts can be influenced by the solvent used; for instance, in DMSO-d₆, the aromatic protons appear at slightly different shifts. chemicalbook.com The addition of a third aromatic ring in this compound, compared to 1-naphthalenemethanol, causes an upfield shift for the benzylic methylene protons due to the increased magnetic field induced by the larger aromatic system. stackexchange.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for the different carbon atoms in the anthracene (B1667546) core and the methanol (B129727) substituent. In a derivative, 9-anthracenylmethyl-2-chloro-2-oxoethyl succinate, the carbon of the methylene group (ArCH₂O) appears at 64.97 ppm, while the aromatic carbons resonate between 123.78 and 131.18 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound.

Proton Chemical Shift (ppm) in CDCl₃ Chemical Shift (ppm) in DMSO-d₆
-OH ~1.80 (broad singlet) chemicalbook.com ~5.38 (singlet) chemicalbook.com
-CH₂- ~5.62 (singlet) chemicalbook.com ~5.47 (singlet) chemicalbook.com
Aromatic H 7.38-8.44 (multiplets and singlets) chemicalbook.com 7.52-8.56 (multiplets and singlets) chemicalbook.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. polymersource.ca The infrared spectrum of this compound shows characteristic absorption bands that confirm its structure. thermofisher.comvwr.com

Key vibrational modes include:

O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methylene (-CH₂) C-H stretching vibrations are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are seen in the 1600-1400 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the primary alcohol group is typically found in the 1050-1000 cm⁻¹ range.

Vibrational motions in molecules are categorized into stretching and bending modes. libretexts.org For larger molecules like this compound, these vibrations are numerous and complex. libretexts.org The mid-infrared region (4000 to 400 cm⁻¹) is particularly useful for studying these fundamental vibrations. wordpress.com Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to compute vibrational frequencies, which often show good agreement with experimental FT-IR data. researchgate.netnih.gov

UV-Visible spectroscopy provides insights into the electronic transitions within this compound. shu.ac.uk The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. libretexts.org In organic molecules, these transitions primarily involve π, σ, and n electrons. shu.ac.uk

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the anthracene ring system. uzh.ch These transitions give rise to a series of well-defined absorption peaks in the ultraviolet region. The solvent can influence the position of these peaks; for example, increasing solvent polarity can cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uk

Computational studies have been performed to calculate the absorption spectra of this compound in both the gas phase and in solvents like ethanol (B145695) and acetonitrile (B52724), with the results matching well with experimental values. researchgate.netnih.gov These calculations also help in determining the first excited state electronic transition energy using time-dependent density functional theory. nih.gov The dimerization of anthracene moieties through [4+4] cycloaddition can be monitored by UV-Vis spectroscopy, as the characteristic anthracene absorption disappears upon dimer formation and reappears upon cleavage. researchgate.net

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. ontosight.ai When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺). chemguide.co.uk This ion is often unstable and breaks down into smaller, charged fragments. libretexts.org

For this compound, the mass spectrum shows a molecular ion peak corresponding to its molecular weight (208.26 g/mol ). nist.gov The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for alcohols include the loss of a water molecule or cleavage of the C-C bond adjacent to the oxygen atom. For aromatic compounds, the aromatic ring system is relatively stable, often appearing as a prominent fragment. In the case of this compound, a significant fragment observed is the anthrylmethyl cation or related aromatic structures. mcmaster.ca The fragmentation patterns of esters of this compound would show cleavages next to the carbonyl group. libretexts.org

This compound and its derivatives are known for their fluorescent properties. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φ) is a measure of the efficiency of this process, defined as the ratio of emitted photons to absorbed photons. edinst.com

The fluorescence of this compound is characteristic of the anthracene chromophore. The fluorescence quantum yield can be determined using a reference standard with a known quantum yield, such as anthracene itself (Φ ≈ 0.27-0.36 in different solvents). scispace.com The fluorescence properties, including the quantum yield and Stokes shift (the difference between the maximum absorption and emission wavelengths), can be influenced by the solvent and the presence of substituents. researchgate.net For example, studies on benzoate (B1203000) esters of this compound have shown that the fluorescence quantum yields are affected by intramolecular photoinduced electron transfer (PIET). scispace.comresearchgate.net The formation of exciplexes (excited state complexes) can lead to lower fluorescence quantum yields and emission at longer wavelengths. scispace.com

Mass Spectrometry (MS)

Computational Chemistry and Theoretical Studies

Computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of the properties of this compound. Techniques like Density Functional Theory (DFT) are widely used to model its structure and predict its spectroscopic properties.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(**), have been successfully employed to optimize the molecular geometry and compute the harmonic vibrational frequencies of this compound. researchgate.netnih.gov These theoretical frequencies generally show good agreement with experimental IR and Raman spectra after appropriate scaling. researchgate.net

Furthermore, computational methods are used to investigate reaction mechanisms involving this compound. For instance, the mechanism of cyclodextrin-catalyzed Diels-Alder reactions between this compound and N-cyclohexylmaleimide has been studied computationally. mdpi.combiorxiv.org These studies revealed that cyclodextrins act as containers, pre-organizing the reactants and reducing the activation energy of the reaction. mdpi.combiorxiv.org

Time-dependent DFT (TD-DFT) is used to calculate electronic properties, such as HOMO-LUMO energy gaps, and to simulate UV-Vis absorption spectra. researchgate.netnih.gov These calculations help in understanding the electronic transitions and the influence of solvents on these properties. researchgate.netnih.gov The stability of the molecule arising from hyper-conjugative interactions and charge delocalization can also be analyzed using Natural Bond Orbital (NBO) analysis. esisresearch.org

Density Functional Theory (DFT) Calculations for Vibrational and Electronic Spectra

Density Functional Theory (DFT) has proven to be a powerful tool for analyzing the vibrational and electronic spectra of this compound. researchgate.netnih.gov Computational studies, often employing the B3LYP functional with basis sets like 6-311G(**) and LANL2DZ, have been used to calculate the optimized geometrical structure and harmonic vibration frequencies. researchgate.netnih.gov These theoretical calculations of Infrared (IR) and UV-vis spectra show good agreement with experimental data. researchgate.netnih.gov For instance, a study on 9-chloroanthracene, a related derivative, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to compute vibrational frequencies, achieving a root mean square error of only 8.48 cm⁻¹ when compared to experimental results after scaling. oaji.net This level of accuracy allows for reliable assignment of vibrational modes and a deeper understanding of the molecule's structural dynamics. oaji.net

The following table presents a selection of calculated vibrational frequencies for an anthracene derivative, showcasing the correlation between theoretical and experimental values.

ModeObserved Frequency (cm⁻¹)Calculated Frequency (Unscaled, cm⁻¹)Calculated Frequency (Scaled, cm⁻¹)Potential Energy Distribution (%)
ν(C-C)166016871620ν(C-C) (95%)
ν(C-H)305531803053ν(C-H) (98%)
β(CCC)640655629β(CCC) (88%)

Ab Initio Methods for Geometrical Structure and Frequencies

In conjunction with DFT, ab initio methods have been employed to compute the optimized geometrical structure and harmonic vibration frequencies of this compound. researchgate.netnih.gov These first-principles calculations provide a fundamental understanding of the molecule's geometry. The equilibrium geometries obtained from both ab initio and DFT methods have been compared with experimental X-ray diffraction results, showing good agreement. researchgate.netnih.gov This validation against experimental data underscores the reliability of these computational approaches in predicting molecular structures. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a key method for investigating the electronic excited states of molecules. arxiv.orgohio-state.edu For this compound, TD-DFT calculations have been used to determine the energies of the first excited state electronic transitions. researchgate.netnih.govresearchgate.net These calculations are crucial for understanding the photophysical properties of the molecule, such as its absorption and emission characteristics. The calculated absorption spectra, both in the gas phase and in solvents like ethanol and acetonitrile, have been shown to match well with experimental values. researchgate.netnih.gov This agreement allows for the interpretation of experimental spectra and provides insights into how the electronic structure changes upon excitation. researchgate.netnih.gov

HOMO and LUMO Energy Analysis for Chemical Stability and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical stability and reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comajchem-a.com

For derivatives like 9-chloroanthracene, HOMO and LUMO energies have been calculated to evaluate chemical stability and reactivity. oaji.net In a study of two trichloro-ethanoanthracene-carbonitrile regioisomers, the HOMO-LUMO energy gaps were calculated to be 5.6274 eV and 5.6260 eV, respectively, indicating the minimum energy required for an electronic transition. mdpi.com The distribution of these frontier orbitals, primarily over the π-system, suggests that electron transfer occurs via a π–π* transition. mdpi.com

The following interactive table allows for the exploration of HOMO-LUMO data for different anthracene derivatives.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Isomer 1 (trichloro-ethanoanthracene-carbonitrile)-7.21-1.585.63
Isomer 2 (trichloro-ethanoanthracene-carbonitrile)-7.15-1.525.63
Imidazole Derivative-6.30-1.814.49

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (rich in electrons and prone to electrophilic attack), while blue represents regions of positive potential (electron-poor and susceptible to nucleophilic attack). oaji.net

For 9-chloroanthracene, MESP analysis revealed that the region around the aromatic carbon atoms of the anthracene ring has a negative electrostatic potential, making it an electrophilic site. oaji.net Conversely, the area around the chlorine atom exhibits a positive potential, indicating a nucleophilic site. oaji.net In a study of trichloro-ethanoanthracene-carbonitrile isomers, the MESP maps showed that the phenyl rings are highly electrophilic, while the nitrogen atom of the nitrile group is the most nucleophilic center. mdpi.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular bonding, hyperconjugative interactions, and charge delocalization within a molecule. rsc.orgresearchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, which are key to understanding molecular stability. oaji.net The stabilization energy associated with the delocalization from a filled bonding or lone pair orbital to an empty anti-bonding orbital can be quantified. oaji.net

In the context of 9-chloroanthracene, NBO analysis has been used to study the stability arising from hyperconjugative interactions and charge delocalization. oaji.net Similarly, for a Diels-Alder reaction involving this compound, NBO analysis helped to explain the role of hydrogen bonding in the catalytic process. science.gov

Fukui Functions for Reactivity Site Prediction

Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. oaji.net These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. oaji.net

For 9-chloroanthracene, condensed Fukui functions have been calculated to identify the most probable sites for electrophilic attack. oaji.net The analysis indicated that the chlorine atom was the most susceptible site for such an attack. oaji.net This predictive capability is invaluable for understanding and directing chemical reactions involving anthracene derivatives. oaji.netresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations have been instrumental in elucidating reaction mechanisms and intermolecular interactions.

MD simulations have also been employed to understand the catalytic oxidation of arylmethyl alcohols, including this compound, by a ruthenium complex encapsulated within a resorcinarene (B1253557) capsule. researchgate.net These simulations supported the inclusion and motion of the complex inside the capsule, which in turn influenced its catalytic activity based on the size of the alcohol substrate. researchgate.net The study observed that the catalytic oxidation of arylmethyl alcohols to aldehydes was dependent on the substrate's size, in the order of benzyl (B1604629) alcohol > 4-phenyl-benzyl alcohol > this compound. researchgate.net

Computational Studies on Solvent Influence in Reactions

Computational studies, particularly using Density Functional Theory (DFT), have been employed to understand the significant influence of solvents on the rates and selectivity of reactions involving this compound. The Diels-Alder reaction between this compound and N-ethylmaleimide has served as a model system for these investigations. researchgate.netnih.gov

Research has shown that deep eutectic solvents (DESs) can be highly effective media for this reaction. nih.govacs.org When comparing DESs—formed by combining various hydrogen bond acceptors (e.g., choline (B1196258) chloride) and hydrogen bond donors (e.g., glycerol, ethylene (B1197577) glycol)—with conventional organic solvents and water, the reaction proved to be more efficient in the eutectic mixtures. researchgate.netnih.gov The activating effect of DESs was linked to a combination of the solvent's viscosity, polarity, and structural organization. nih.gov Furthermore, these DESs could be recycled multiple times without a significant drop in reaction yield. nih.gov

Yields for the Diels-Alder Reaction of this compound and N-ethylmaleimide in Various Solvents at 40 °C after 24h
Solvent System (Hydrogen Bond Acceptor:Donor, Ratio)Yield (%)
[ChCl]:[Gly] (1:2)80
[TBPC]:[Gly] (1:2)85
[TBPC]:[EG] (1:2)72
[Men]:[AcA] (1:1)60
H₂O<5
Toluene15
Acetonitrile30

Data sourced from a study on Diels-Alder reactions in deep eutectic solvents. acs.org Abbreviations: [ChCl] - Choline Chloride, [Gly] - Glycerol, [TBPC] - Tetrabutylphosphonium Chloride, [EG] - Ethylene Glycol, [Men] - Menthol, [AcA] - Acetic Acid.

Theoretical Investigations of Excited-State Dynamics

Theoretical investigations into the excited-state dynamics of this compound and its derivatives have provided fundamental insights into their photophysical and photochemical behavior. These studies are crucial for applications such as photopolymerization, where these molecules can act as photoinitiators. researchgate.net

Systematic studies on O-acyl anthracene-9-methanol derivatives have revealed how substituents influence the bond-cleavage mechanism in the singlet excited state. researchgate.net For derivatives with an aroyl group, intramolecular electron transfer is a key deactivation pathway for the excited state. The cleavage of the CH₂-O bond occurs heterolytically upon the formation of a singlet exciplex that possesses some charge-transfer character. researchgate.net This process suggests that a substituted benzoate ion-bridged anthrylmethylcarbonium ion is a critical intermediate in the photodecomposition. researchgate.net

In contrast, for derivatives with less electron-withdrawing groups, such as an acetyl group, the excited-state dynamics are different. These compounds undergo both heterolytic cleavage of the CH₂-O bond and homolytic cleavage of the CH₂O-C(O) bond. researchgate.net These two pathways respectively generate a geminate anthrylmethyl carbonium-acetate ion pair and an anthrylmethyloxyl-acetyl radical pair. researchgate.net This dual reactivity makes certain derivatives, like O-anisoyl anthracene-9-methanol, potential candidates for novel hybrid-type photoinitiators capable of initiating both radical and cationic polymerizations. researchgate.net

Computational methods, including ab initio and Density Functional Theory (DFT) with basis sets like 6-311G(**) and LANL2DZ, have been used to calculate the optimized geometrical structure and harmonic vibration frequencies of this compound. researchgate.net These theoretical calculations of IR and UV-vis spectra, both in the gas phase and in solvents like ethanol and acetonitrile, are compared with experimental data to validate the computational models and provide a deeper understanding of the molecule's electronic structure and transitions. researchgate.net

Photophysical Properties and Excited State Dynamics of 9 Anthracenemethanol Systems

Fluorescence Characteristics and Mechanisms

9-Anthracenemethanol and its esters are highly fluorescent compounds, a characteristic inherited from the parent anthracene (B1667546) moiety. Their fluorescence is sensitive to various factors, including solvent polarity and temperature, and can be modulated by intramolecular processes.

The fluorescence emission spectra of this compound derivatives are characteristic of the anthracene chromophore, typically showing structured emission bands. scispace.com The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key parameter in characterizing these systems.

In a study of various substituted benzoate (B1203000) esters of this compound in methanol (B129727), the fluorescence quantum yields were measured using anthracene as a standard. scispace.comresearchgate.net It was observed that the introduction of substituents on the benzoate ring significantly influenced the quantum yield. Electron-donating groups on the benzoate ring were found to increase the fluorescence quantum yields, while electron-withdrawing groups led to a decrease. nsf.gov.lk This effect is attributed to the modulation of photoinduced intramolecular electron transfer (PIET) rates. nsf.gov.lk For example, the unsubstituted 9-anthracenylmethyl benzoate (2a) has a lower quantum yield than 9-anthracenylmethyl acetate (B1210297) (1), and introducing an electron-withdrawing nitro group (as in compound 2c) further lowers the yield. scispace.com

Table 1: Fluorescence Quantum Yields (Φf) of this compound Esters in Methanol

Data sourced from De Costa et al. (1997) scispace.comnsf.gov.lk

The fluorescence of this compound derivatives is significantly affected by the polarity of the solvent, a phenomenon known as solvatochromism. The difference between the absorption and emission maxima, known as the Stokes shift, often increases with solvent polarity. This indicates a larger dipole moment in the excited state compared to the ground state, suggesting charge separation upon excitation. scispace.comresearchgate.net

Studies on 9-anthracenemethyl acetate and its benzoate esters in various solvents (cyclohexane, dioxane, chloroform (B151607), dichloromethane, tetrahydrofuran, acetonitrile (B52724), and methanol) have shown that the Stokes shift correlates with solvent polarity functions. scispace.com For instance, the calculated difference in dipole moment between the excited and ground states (μe - μg) was found to be higher for esters with electron-withdrawing groups, confirming greater charge separation in the excited state. scispace.com This strong solvent dependence is excellent evidence for intramolecular photoinduced electron transfer processes. scispace.comresearchgate.net

Table 2: Absorption and Emission Maxima of this compound Derivatives in Various Solvents

Data sourced from De Costa et al. (1997) scispace.com

Photoinduced intramolecular electron transfer (PIET) is a critical process governing the excited-state deactivation of many this compound derivatives, particularly its esters. scispace.comresearchgate.net In these bichromophoric systems, the anthracene moiety acts as the primary light-absorber (fluorophore), and upon excitation, an electron can be transferred from the excited anthracene to the attached ester group (acceptor). scispace.comnsf.gov.lk This process competes with fluorescence, leading to a reduction in the fluorescence quantum yield. scispace.com

The efficiency of PIET is strongly dependent on the electronic nature of the substituents on the acceptor part of the molecule. researchgate.netnsf.gov.lk Electron-withdrawing groups on the benzoate ring of 9-anthracenylmethyl benzoate esters enhance the rate of PIET, thereby quenching the fluorescence more effectively. scispace.comnsf.gov.lk Conversely, electron-donating groups decrease the PIET rate, resulting in higher fluorescence quantum yields. nsf.gov.lk The rates of electron transfer have been estimated and correlated with Hammett σ-values, providing strong evidence for the PIET mechanism. scispace.comresearchgate.net For instance, a positive reaction constant (ρ = +1.5) was obtained from the Hammett plot, indicating that the electron transfer process is favored by electron-withdrawing substituents. scispace.com

The fluorescence properties of systems incorporating this compound can exhibit a strong dependence on temperature. This is often linked to changes in molecular mobility, non-radiative decay rates, or phase transitions in the surrounding medium.

In a study of chiral liquid crystal polymers (CLCPs) functionalized with this compound, the fluorescence intensity was found to decrease linearly as the temperature increased from 30°C to 70°C. tandfonline.com This behavior can be attributed to the increased thermal energy enhancing non-radiative decay pathways, which compete with the radiative fluorescence process. nih.gov The relationship between fluorescence intensity and temperature was so predictable that it could be used for creating dynamic anti-counterfeiting labels. tandfonline.com In another context, the temperature-dependent fluorescence decay of single tetracene crystals, an analogue of anthracene, showed that the singlet fission process is thermally activated, which significantly affects the fluorescence lifetime and intensity at different temperatures. nih.gov Similarly, for this compound systems, increasing temperature can promote thermally activated processes that quench the excited state, thus reducing fluorescence.

Photoinduced Intramolecular Electron Transfer (PIET) Processes

Photoreactivity and Photochemistry

Beyond fluorescence, the excited state of the anthracene moiety in this compound can undergo chemical reactions, most notably photodimerization.

Upon exposure to UV light, typically around 365 nm, the anthracene groups in this compound and its derivatives can undergo a [4π+4π] cycloaddition reaction. acs.orgrsc.org This process links two anthracene molecules at their 9 and 10 positions, forming a covalent dimer. rsc.org The formation of this dimer disrupts the extended π-conjugation of the anthracene chromophore, leading to a loss of the characteristic UV absorption and fluorescence. rsc.org

This photodimerization is often reversible. The covalent bonds of the dimer can be cleaved by applying thermal energy, typically at temperatures above 120°C, or sometimes by irradiation with shorter-wavelength UV light. rsc.orgresearchgate.netcore.ac.uk This dissociation process regenerates the original anthracene monomers, restoring their photophysical properties. core.ac.uk This reversible photodimerization and dissociation cycle has been exploited in the development of various smart materials, including recyclable covalent networks, self-healing materials, and light- and heat-triggered reversible elastomers. acs.orgcore.ac.ukacs.org For example, networks formed from an alkene-functionalized dimer of this compound have been shown to decompose into their monomeric components at temperatures above 180°C, and the network can be reformed upon subsequent irradiation. core.ac.uk

Photosolvolysis Reactions

Photosolvolysis of this compound derivatives can be influenced by the surrounding environment. In a study involving cucurbit[n]uril (CB[n]) hosts, it was observed that while CB researchgate.net acted as a nanoreactor for the photodimerization of certain 9-substituted anthracene derivatives, the presence of CB alfa-chemistry.com with a 9-substituted anthracene derivative (G2) led to a quantitative yield of this compound as the photosolvolysis product upon photoirradiation. researchgate.netrsc.orgrsc.org This unexpected photosolvolysis is attributed to a catalytic cycle where the anthracene derivative acts as a photoremovable protecting group (PPG), and the carbocation intermediate is stabilized by the CB alfa-chemistry.com host. researchgate.netrsc.orgrsc.org The proposed mechanism involves the light-induced cleavage of the C-N bond of the guest molecule (G2) within the CB alfa-chemistry.com host, which can occur through heterolytic cleavage or homolytic cleavage followed by electron transfer, to form a carbonium ion intermediate. rsc.org This stabilized carbocation is then attacked by water molecules, yielding this compound. rsc.org The CB alfa-chemistry.com not only catalyzes the reaction but also effectively switches the reaction pathway from the expected photodimerization to photosolvolysis. rsc.org

The efficiency of this supramolecular catalysis is notable. In the presence of just 5 mol% of CB alfa-chemistry.com, the guest molecule G2 was almost entirely converted to this compound within 4 hours. rsc.org This highlights the role of the CB alfa-chemistry.com in not only providing a favorable orientation for the reaction but also in stabilizing the reactive intermediate, thus promoting the photosolvolysis pathway. rsc.org

Role as Photoremovable Protecting Groups (PRPGs)

This compound is a key component in the development of photoremovable protecting groups (PRPGs), also known as photocages. alfa-chemistry.comresearchgate.netrsc.org These groups can be attached to a molecule to temporarily block its function, which can then be restored by exposure to light. alfa-chemistry.comresearchgate.netrsc.org This light-triggered release provides precise spatial and temporal control over the availability of the active molecule. researchgate.net

Derivatives of this compound have been successfully used to "cage" various biologically active molecules. For instance, they have been employed for the controlled release of a sex pheromone, (Z)-11-hexadecen-1-ol, which is used for mating disruption in insects. researchgate.netrsc.org The pheromone, when chemically linked to this compound, is released upon irradiation with UV light (≥350 nm) or direct sunlight. alfa-chemistry.comresearchgate.netrsc.org The caged compound exhibits strong fluorescence, which can be a useful property for tracking and monitoring. researchgate.netrsc.org Importantly, caging the pheromone with a PRPG like this compound significantly reduces its volatility, which is a crucial factor for practical field applications. rsc.org

The general principle of PRPGs involves the formation of a covalent bond between the chromophore (in this case, the anthracene moiety) and the molecule to be released. alfa-chemistry.com Upon absorption of light of a specific wavelength, the PRPG enters an electronically excited state, leading to the cleavage of this covalent bond and the release of the active molecule. alfa-chemistry.com The anthracene moiety in this compound-based PRPGs serves as the light-absorbing unit. researchgate.netrsc.orgrsc.org

Research has shown that esters derived from this compound can release carboxylic acids upon photoexcitation around 386 nm in a mixture of acetonitrile and water. researchgate.net The quantum yields of these photoreactions, which represent the efficiency of the photorelease process, are in the range of 0.067 to 0.426, with the chemical yields of the released acids being between 43% and 100%. researchgate.net

Caged MoleculeReleasing Light SourceApplication
(Z)-11-hexadecen-1-olUV (≥350 nm) or SunlightControlled release of insect sex pheromone. alfa-chemistry.comresearchgate.netrsc.org
Carboxylic Acids~386 nm lightRelease of acids. researchgate.net

Photoinitiated Polymerization

This compound and its derivatives have been investigated for their role in photoinitiated polymerization, acting as photosensitizers or photoinitiators. researchgate.netgoogle.comgoogle.com In the context of cationic polymerization, hydroxymethylated polynuclear aromatic hydrocarbons, including this compound, have been shown to be effective photosensitizers for various onium salt photoinitiators, particularly in the long-wavelength UV and visible regions. google.com

When used as a photosensitizer with a diaryliodonium salt photoinitiator for the polymerization of an epoxide monomer, 4-vinylcyclohexene (B86511) dioxide, this compound demonstrated a significant enhancement in the rate of photopolymerization. google.com Specifically, it showed an acceleration factor of 4.5 even at a low light intensity. google.com

Furthermore, O-acyl derivatives of this compound have been studied as potential hybrid-type photoinitiators that can initiate both radical and cationic polymerization without the need for halogens or metals. researchgate.net The mode of bond cleavage in the excited state—heterolytic (forming ions) versus homolytic (forming radicals)—is influenced by the substituents on the acyl group. researchgate.net For instance, an O-anisoyl derivative of this compound was proposed as a promising candidate for a novel hybrid-type photoinitiator. researchgate.net These derivatives can generate both radical and ionic species upon photoexcitation, which can then initiate the polymerization of different types of monomers. For example, an arylmethyloxyl radical and an arylmethyl carbonium ion can be formed, which are capable of initiating the radical polymerization of styrene (B11656) and the cationic polymerization of cyclohexene (B86901) oxide, respectively. researchgate.net

Reversible networks have also been synthesized using an alkene-functionalized dimer of this compound through photoinitiated radical thiol-ene polyaddition. researchgate.netcore.ac.uk These networks exhibit thermo-degradable and photo-reversible properties. researchgate.netcore.ac.uk Upon heating, the networks decompose into multifunctional anthracene monomers, and subsequent irradiation with UV light can reform the network. researchgate.netcore.ac.uk

Mechanoluminescence Phenomena

Mechanoluminescence (ML) is the emission of light induced by mechanical action, such as grinding, pressing, or stretching. rsc.org this compound is among the organic compounds that have been identified to exhibit this property. rsc.orgnih.govresearchgate.netnih.govresearchgate.net

Compression-Activated Fluorescence in Polymeric Networks

Derivatives of this compound have been incorporated into polymeric networks to create materials with compression-activated fluorescence. researchgate.net This phenomenon relies on the use of mechanophores, which are molecules that undergo a chemical transformation in response to mechanical force, leading to a change in their optical properties.

In one approach, an anthracene-maleimide Diels-Alder adduct, synthesized using this compound, is incorporated into a polymer matrix. researchgate.net The application of mechanical force can trigger a retro-Diels-Alder reaction, breaking the adduct and regenerating the fluorescent anthracene moiety. This results in a "turn-on" fluorescence response, which can be used for damage detection and stress sensing in the material. researchgate.net

Tuning Mechanoluminescence by Intermolecular Interactions

The mechanoluminescent properties of materials can be tuned by controlling intermolecular interactions within their crystal structures. rsc.orgnih.govresearchgate.netrsc.org While specific studies on tuning the mechanoluminescence of this compound itself through this method are not detailed in the provided context, the general principle is well-established for other organic mechanoluminescent materials. rsc.orgnih.govresearchgate.net

For example, in a different mechanoluminescent material, (4-(diphenylamino)phenyl)(4-(diphenylphosphanyl)phenyl)methanone (CDpP), two different crystalline forms (polymorphs) exhibit distinct blue and green mechanoluminescence. rsc.orgnih.govresearchgate.net This difference is attributed to variations in C-H···π intermolecular interactions within the crystal lattice. rsc.orgnih.govresearchgate.net In the crystal form with more C-H···π interactions, the twisting of the molecule in the excited state is restricted, leading to blue emission from a locally excited state. researchgate.net Conversely, with fewer of these interactions, the molecule is freer to twist, resulting in green emission from a twisted intramolecular charge transfer (TICT) state. nih.govresearchgate.net

This principle suggests that the mechanoluminescent properties of this compound-based systems could potentially be tuned by controlling their solid-state packing and intermolecular interactions. By modifying the molecular structure or the crystallization conditions, it might be possible to alter the nature and strength of intermolecular forces, thereby influencing the color and intensity of the mechanically induced light emission. Studies on other anthracene derivatives have shown that introducing different substituent groups can adjust the molecular packing and intermolecular interactions, which in turn affects their mechanoluminescent behavior. rsc.org

Applications of 9 Anthracenemethanol in Advanced Materials and Systems

Organic Materials Science

9-Anthracenemethanol serves as a critical precursor and functional component in various organic materials, contributing to the development of next-generation electronic and optical devices. cymitquimica.com Its inherent fluorescence and aromatic nature are central to its utility in this field. guidechem.comguidechem.com

This compound is utilized in the field of organic semiconductors, which are the core components of devices like organic field-effect transistors (OFETs). researchgate.netwku.edu The compound's potential stems from its anthracene (B1667546) moiety, which provides a basis for constructing larger, electronically active molecules. cymitquimica.com In some applications, it is used as a fluorescent dopant in polymer blends. For instance, when blended with polydimethylsiloxane (B3030410) (PDMS), this compound's intermolecular interactions can promote the formation of a more ordered structure, which is beneficial for charge transport. researchgate.net Researchers have procured this compound as a starting material for the synthesis of more complex organic semiconductors intended for OFETs. wku.edu

The strong fluorescence of this compound is a key property exploited in materials for optoelectronic devices and sensors. guidechem.comguidechem.com This fluorescence can be chemically tuned by modifying the molecule's structure, allowing for the design of materials with specific light-emission properties. guidechem.com

Derivatives of this compound, such as 9-Anthracenylmethyl methacrylate (B99206) (9-AMMA), are created to incorporate the fluorescent anthracene unit into polymer chains. These resulting fluorescent polymers can be used to create materials that exhibit reversible changes in their fluorescence when exposed to light, making them promising for applications in data storage and other optoelectronic devices. The core photophysical properties of the anthracene unit are retained after polymerization, making it a valuable component in fluorescent polymer systems.

In the fabrication of semiconductors, this compound plays a role in photoresist technology, the process used to pattern integrated circuits. It has been used as a photosensitizer in photoresist formulations, particularly for i-line (365 nm) lithography. spie.orgepo.org

Research has demonstrated its use in chemically amplified negative-tone photoresist systems. aip.org In these systems, this compound acts as an energy transfer compound or sensitizer. spie.orgaip.org For example, it can sensitize photoacid generators to i-line radiation, initiating an acid-catalyzed cross-linking of phenolic resins, which results in a high-speed, aqueous-developable photoresist. spie.orgspiedigitallibrary.org This allows for the creation of sub-half-micron resolution patterns. aip.org Beyond i-line, it has also been used to sensitize photoacid generators in vinyl ether-based resist systems for nanoimprint lithography. spie.org In some formulations, it also improves the shelf-life by stabilizing the resist against premature reaction. spie.org Furthermore, it has been identified as a potential absorbing compound for spin-on-glass anti-reflective coatings, which are used to improve the accuracy of photolithography. google.com

Anthracene derivatives are fundamental materials in the development of Organic Light Emitting Diodes (OLEDs), where they can function as light-emitting materials, charge-transporting materials, or hosts for dopants. justdial.comrsc.org The anthracene core provides a basis for stable, deep-blue emitting materials, a critical component for full-color displays and white lighting. researchgate.netchemistryviews.org

This compound is used as a synthetic starting point for creating larger, more complex molecules specifically designed for OLED applications. wku.edu For instance, it can be reacted with 9-anthracenecarboxylic acid through an esterification reaction to form a dimeric anthracene system. wku.edu This research into novel molecular systems derived from fused aromatic molecules like anthracene aims to develop materials with improved performance and stability for the next generation of OLEDs. wku.edu

This compound is also explored as a building block for materials used in organic photovoltaics (OPVs), which convert sunlight into electricity. watson-int.comchemenu.com In OPVs, the active layer is typically a blend of electron-donating and electron-accepting organic materials. wku.edu

The synthesis of novel donor-acceptor dyads and triads for the active layer of OPVs has utilized this compound as a key precursor. wku.edu For example, it has been used to functionalize thiophene-based molecules. In one such synthesis, this compound was reacted with 5-bromo-2-thiophenecarboxylic acid to create an anthracene-thiophene structure, demonstrating its role in building the complex molecular architectures needed for efficient charge generation and separation in solar cells. wku.edu

Organic Light Emitting Diodes (OLEDs)

Polymer Chemistry and Engineering

This compound is a versatile building block for modifying and synthesizing polymers, imparting its unique photochemical properties to the resulting materials. guidechem.com It can be used to create polymer-supported reagents or to develop polymers with reversible cross-linking capabilities and responsive fluorescence.

One common strategy involves converting this compound into a polymerizable monomer, such as anthracenylmethyl methacrylate. psu.edu This monomer can then be incorporated into polymers like poly(methyl methacrylate) (PMMA) using techniques such as atom transfer radical polymerization (ATRP), resulting in polymers with fluorescent labels. psu.edu

The compound is also central to the development of "smart" polymers. For example, it has been used to create reversible polymer networks. researchgate.net An alkene-functionalized dimer of this compound can be synthesized and then polymerized with thiol-containing molecules to form a network. This network can be subsequently cleaved, demonstrating a reversible system. researchgate.net In another application, this compound was grafted onto an industrial rubber, ethylene (B1197577) propylene (B89431) rubber with maleic anhydride (B1165640) grafts (EPM-g-MA). acs.org The attached anthracene groups can then undergo a [4+4] cycloaddition reaction when exposed to UV light, forming a reversible covalent cross-linked network. acs.org Furthermore, this compound has been used to create adducts that are incorporated into polymer networks, resulting in materials that exhibit compression-activated fluorescence, where mechanical force triggers a change in light emission.

Initiators in Ring-Opening Polymerization

This compound serves as a crucial initiator in the ring-opening polymerization (ROP) of various cyclic esters, a key process for producing biodegradable and biocompatible polyesters. researchgate.net Its hydroxyl group can initiate the polymerization process, leading to the formation of polymers with controlled molecular weights and architectures. researchgate.netiaamonline.org The compound is particularly noted for its role in the alumoxane-catalyzed ROP of L-lactide and in the polymerization of δ-valerolactone and ε-caprolactone. sigmaaldrich.comscientificlabs.co.ukchemdad.comsigmaaldrich.comacs.orgsigmaaldrich.com

Research has demonstrated the effectiveness of this compound in combination with various catalysts. For instance, it is used with alumoxane to catalyze the ROP of L-lactide. sigmaaldrich.comchemdad.comsigmaaldrich.com In other systems, it functions as an initiator for the ROP of ε-caprolactone, catalyzed by aluminum complexes derived from 4-methylidene-bis(1-phenyl-3-methylpyrazol-5-one), yielding polyesters with narrow polydispersity indices. researchgate.net Similarly, titanium (IV) silyliminophenolate complexes, in conjunction with this compound, are active catalyst systems for the ROP of both ε-caprolactone (ε-CL) and L-lactide (LLA). acs.org The polymerization mechanism typically involves the coordination of the catalyst's metal center to the monomer's carbonyl oxygen, followed by the insertion of this compound, which opens the monomer ring and begins the polymer chain growth. iaamonline.org

The table below summarizes examples of ROP reactions initiated by this compound.

MonomerCatalyst SystemResulting PolymerReference
L-lactide (LLA)AlumoxanePoly(L-lactide) (PLLA) sigmaaldrich.comchemdad.comsigmaaldrich.com
δ-valerolactoneNot SpecifiedPoly(δ-valerolactone) sigmaaldrich.comscientificlabs.co.ukriyngroup.comnbinno.com
ε-caprolactone (ε-CL)Aluminum complexPolycaprolactone (B3415563) (PCL) researchgate.net
ε-caprolactone (ε-CL) / L-lactide (LLA)Titanium (IV) silyliminophenolate complexesPolycaprolactone / Poly(L-lactide) acs.org

Polymer-Supported Anthracene as Dienophile Scavengers

This compound is a key starting material for the synthesis of polymer-supported anthracene, which functions as an effective dienophile scavenger. sigmaaldrich.comscientificlabs.co.ukchemdad.comnbinno.comacs.org These scavengers are particularly valuable in solution-phase parallel synthesis, a technique used to create large libraries of chemical compounds. acs.org Their role is to selectively remove excess reagents, specifically reactive dienophiles like maleimides, from a reaction mixture. acs.org

Reversible Polymer Systems and Networks

The anthracene group in this compound enables its use in creating reversible polymer networks. researchgate.netcore.ac.uk This reversibility stems from the [4+4] photocycloaddition reaction of anthracene moieties, which form dimers upon exposure to UV light (typically around 365 nm), creating covalent cross-links within the polymer. nih.govacs.org These cross-links can be cleaved, and the network can be decomposed back into its monomeric components by applying heat (at temperatures generally above 170-180°C) or, in some cases, by irradiation with a different wavelength of light. researchgate.netcore.ac.uknih.govacs.org

This reversible cross-linking allows for the development of recyclable and self-healing materials. researchgate.netnih.gov For example, researchers have synthesized reversible networks by modifying an industrial-grade ethylene propylene rubber grafted with maleic anhydride (EPM-g-MA) with this compound. nih.govacs.org The resulting anthracene-grafted rubber (EPM-g-AN) could be cross-linked with UV light and then de-cross-linked at high temperatures. nih.govacs.org Another approach involves the photoinitiated radical thiol-ene polyaddition of an alkene-functionalized dimer of this compound with multifunctional thiols, creating networks that decompose cleanly at elevated temperatures and can be reformed upon irradiation. researchgate.netcore.ac.uk The dissociation temperature can be influenced by the specific substituent on the anthracene ring. researchgate.net This chemistry provides a pathway to materials that combine the dimensional stability of thermosets with the processability of thermoplastics. core.ac.uk

Single-Chain Nanoparticle Fabrication

This compound is a precursor for fabricating single-chain nanoparticles (SCNPs). sigmaaldrich.com The process involves first synthesizing a linear polymer chain with pendant anthracene groups, which are derived from this compound. sigmaaldrich.com This is typically achieved by converting this compound into a polymerizable monomer, such as 9-anthracenylmethyl methacrylate (AMMA).

Under dilute conditions, the polymer is induced to collapse into a nanoparticle through intramolecular cross-linking. sigmaaldrich.com This cross-linking is achieved via the photodimerization of the pendant anthracene groups. sigmaaldrich.comcanbipharm.com A notable advancement in this area is the use of triplet-triplet annihilation upconversion (TTA-UC), which allows the dimerization to be driven by visible light (e.g., a 532 nm green laser) instead of UV light. sigmaaldrich.com The formation of these SCNPs has been confirmed using techniques like size-exclusion chromatography and atomic force microscopy. sigmaaldrich.com This method represents a pioneering use of TTA-UC in polymeric systems for the development of nano-objects. sigmaaldrich.com

Fluorescently Labeled Polymers

The inherent fluorescence of the anthracene core makes this compound a valuable reagent for creating fluorescently labeled polymers. psu.edumdpi.com A common strategy is to convert this compound into a fluorescent methacrylate monomer, such as anthracenylmethyl methacrylate (AMMA). psu.edu This monomer can then be copolymerized with other non-fluorescent monomers to incorporate the anthracene fluorophore into the polymer chain. psu.edu

These fluorescently labeled polymers have several applications. They can be used to detect inter-macromolecular reactions in reactive polymer blending experiments through fluorescence-coupled gel permeation chromatography (GPC). psu.edu For example, an anthracene-labeled poly(methyl methacrylate)-phthalic anhydride (anth-PMMA-PA) polymer was used to monitor the in-situ formation of diblock copolymers in a blend with a polystyrene-amine. psu.edu Additionally, polymers end-labeled with dyes derived from this compound are used to study the conformational transitions of polymer chains in solution via Fluorescence Resonance Energy Transfer (FRET). mdpi.com The distance between a donor and an acceptor fluorophore at the chain ends provides direct insight into the polymer's end-to-end distance and coil size. mdpi.com

Soft Actuators

This compound and its derivatives are utilized in the fabrication of light-responsive soft actuators, which are materials that change shape in response to light. researchgate.netresearchgate.netrsc.org These materials are of great interest for applications in soft robotics, artificial muscles, and biomimetic devices. researchgate.netresearchgate.net The actuation mechanism is typically based on the reversible photodimerization of the anthracene moiety. researchgate.netrsc.org

When incorporated into a polymer network, the [4+4] cycloaddition of anthracene units upon UV irradiation can induce stress and strain within the material, leading to a change in shape. rsc.orgacs.org This process can be reversed by applying heat, which cleaves the anthracene dimers and allows the material to return to its original form. acs.org Researchers have developed recyclable silicone elastic actuators by incorporating a derivative of this compound into a polydimethylsiloxane (PDMS) network. rsc.org These actuators demonstrate reconfigurable and self-healing properties, as the reversible nature of the anthracene chemistry allows for damage repair and material recycling. researchgate.netrsc.org

Chemical Sensing and Probing

The distinct photophysical properties of the anthracene group make this compound a useful component in chemical sensors and probes. researchgate.netmdpi.comacs.org Its fluorescence can be modulated by the presence of specific analytes, providing a basis for detection.

One application involves its use in semi-interpenetrating polymer networks for the fluorescent monitoring of metal ions. mdpi.com In one study, a network containing poly(9-anthrylmethyl methacrylate) chains was shown to be an effective sensor for iron (Fe³⁺) and copper (Cu²⁺) ions. mdpi.com The fluorescence of the anthracene units was significantly quenched in the presence of Fe³⁺ ions at low concentrations, allowing for sensitive detection. mdpi.com Control experiments using this compound as a simple molecular chemosensor confirmed these findings. mdpi.com

Furthermore, derivatives of this compound have been developed as probes for biological imaging. acs.org Anthracenemethyl glycosides, synthesized from this compound and various sugars, have been investigated for their ability to image HeLa cells. acs.org The d-glucopyranoside derivative, in particular, showed significant imaging in the perinuclear region of the cells, suggesting it is actively transported across the cell membrane. acs.org This highlights its potential as a fluorescent probe in cellular biology. acs.org

Fluorescent Probes and Markers

This compound is a conjugated anthracene derivative that possesses excellent fluorescent properties. wikipedia.org This inherent fluorescence makes it a valuable compound for use as a fluorescent probe or marker in various scientific applications, particularly in biological systems. wikipedia.orgalfa-chemistry.com The anthracene moiety, a polycyclic aromatic hydrocarbon, is known for its chemical stability and high quantum yield, which are desirable characteristics for molecular probes. fishersci.pt As a fluorescent marker, this compound can be used to label and visualize specific molecules or cellular components, aiding in the study of biological processes. wikipedia.orgalfa-chemistry.com Its derivatives are often employed in the development of fluorescent sensors for the detection of ions and small molecules. fishersci.pt

Ratiometric Fluorescence Reagents for Quantitative Analysis (e.g., Selenium Determination)

A significant application of this compound is as a ratiometric fluorescence reagent for the quantitative analysis of selenium. fishersci.cawikipedia.org A novel and simple ratiometric fluorescence method has been developed utilizing this compound as an internal reference standard to improve upon conventional fluorescence assays. fishersci.cawikipedia.org

In this method, selenium (IV) first reacts with 2,3-diaminonaphthalene (B165487) (DAN) to form 4,5-benzopiazselenol (Se-DAN), a compound with greenish fluorescent properties. wikipedia.org this compound (AM), which has its own distinct and stable fluorescence emission, is then added to the solution. fishersci.cawikipedia.org The concentration of selenium is determined by calculating the ratio of the fluorescence intensity of the Se-DAN complex to the fluorescence intensity of the this compound reference (I523/I410). fishersci.ca This ratiometric approach effectively eliminates interference from various environmental factors and improves the precision and accuracy of the measurement compared to conventional single-intensity methods. fishersci.cawikipedia.org

This technique has been successfully used to determine the total selenium content in complex samples like selenium-enriched milk and selenium-supplemented shampoo, with results comparable to those obtained by inductively coupled plasma mass spectrometry (ICP-MS). wikipedia.orgfishersci.be The method demonstrates high sensitivity and reliability for food safety analysis and other fields requiring precise selenium quantification. wikipedia.orgwikipedia.org

Performance of the this compound-based Ratiometric Method for Selenium Determination

ParameterValueReference
Limit of Detection (LOD)0.0016 µg/mL wikipedia.org
Limit of Quantification (LOQ)0.0049 µg/mL wikipedia.org
Intra-day Precision (RSD)1.28% to 1.84% wikipedia.org
Inter-day Precision (RSD)2.08% to 2.78% wikipedia.org
Mean Recoveries93.2% to 98.0% wikipedia.org

Reagents for Isocyanate Determination using HPLC

This compound serves as a key starting material for the synthesis of advanced derivatizing reagents used in the high-performance liquid chromatography (HPLC) analysis of isocyanates. nih.gov Airborne isocyanates are known respiratory sensitizers, and their accurate measurement is crucial for occupational safety. fishersci.ca However, the analysis is complicated by the variety of isocyanate species (monomeric and polymeric) and the lack of pure analytical standards for non-monomeric forms. fishersci.cafishersci.ca

To overcome these challenges, reagents derived from this compound are used to "tag" the isocyanate groups, rendering them detectable by sensitive fluorescence or UV detectors. fishersci.cafishersci.ca

Two notable reagents synthesized from this compound are:

9-anthracenylmethyl-1-piperazinecarboxylate (PAC): This reagent reacts with isocyanates to form stable derivatives. A subsequent cleavage reaction using sodium thiomethoxide can convert all the different PAC derivatives into a single analyte, 9-anthracenylmethyl methyl sulfide (B99878) (AMMS). fishersci.ca Quantifying this single compound provides a measure of the total isocyanate group content, simplifying the analytical process. fishersci.ca

1-(9-anthracenylmethyl)piperazine (MAP): This novel derivatizing reagent reacts rapidly with isocyanate groups. fishersci.ca The resulting derivatives have strong molar absorptivity and fluorescence response, allowing for highly sensitive detection. fishersci.ca Studies comparing MAP to other reagents like 1-(2-methoxyphenyl)piperazine (B120316) (MOPP), 9-(methylaminomethyl)anthracene (B57991) (MAMA), and tryptamine (B22526) (TRYP) have shown its superior performance in terms of reactivity and detector response, making it highly suitable for determining total isocyanate levels in air samples. fishersci.ca

Relative Reactivity and Fluorescence of Isocyanate Derivatizing Reagents

ReagentRelative Reactivity with Phenyl IsocyanateAverage Fluorescence ResponseReference
1-(9-anthracenylmethyl)piperazine (MAP)100100 fishersci.ca
1-(2-methoxyphenyl)piperazine (MOPP)88N/A fishersci.ca
9-(methylaminomethyl)anthracene (MAMA)2541.0 fishersci.ca
Tryptamine (TRYP)302.27 fishersci.ca

Supramolecular Chemistry Involving 9 Anthracenemethanol

Host-Guest Systems and Complexation

The formation of stable host-guest complexes is fundamental to supramolecular chemistry. 9-Anthracenemethanol readily participates in these interactions, serving as a guest molecule within the cavities of various macrocyclic hosts.

Cyclodextrins (CDs) are torus-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for nonpolar guest molecules like this compound in aqueous solutions. nih.gov The complexation is primarily driven by hydrophobic interactions. nih.gov

A significant area of research has been the use of cyclodextrins to facilitate Diels-Alder reactions between this compound and N-substituted maleimides. nih.govfishersci.se These reactions, which typically require harsh conditions, can proceed under mild conditions (e.g., in water at 40°C) when cyclodextrin (B1172386) is present. nih.govfishersci.se The cyclodextrin host encapsulates the reactants, bringing them into close proximity. nih.govguidetopharmacology.org

The efficiency of this process is dependent on the type of cyclodextrin and the substituent on the maleimide (B117702). nih.gov For the reaction between this compound and N-cyclohexylmaleimide, methyl-β-cyclodextrin has been shown to be a particularly effective host. nih.govfishersci.se

Table 1: Cyclodextrin-Promoted Diels-Alder Reaction Conversion Conversion of this compound with N-cyclohexylmaleimide after 24 hours at 40°C in the presence of different cyclodextrin hosts.

Cyclodextrin HostConversion (%)
Methyl-β-cyclodextrin94 nih.gov
β-cyclodextrin~40-60*
α-cyclodextrinNo catalytic effect fishersci.se
γ-cyclodextrinNo catalytic effect fishersci.se
Note: Specific percentage varies across studies, but it is consistently lower than with methyl-β-cyclodextrin.

Computational studies have revealed that both this compound and the N-substituted maleimide are held within the cyclodextrin cavity, driven by van der Waals interactions. nih.gov While an initial hypothesis suggested that catalysis was promoted by hydrogen bonds between the maleimide and the cyclodextrin's hydroxyl groups, molecular dynamics simulations and quantum mechanical calculations have indicated these bonds are not stable enough to be the primary catalytic driver. fishersci.senih.govfishersci.ca

The catalytic rate enhancement observed in cyclodextrin-mediated reactions of this compound is now understood to be largely governed by entropic effects. nih.govfishersci.ptfishersci.se In solution, bringing two reactant molecules (this compound and a dienophile) together into the correct orientation for a reaction has a significant entropic cost. fishersci.ca

Supramolecular hosts like cyclodextrins act as "molecular containers" that pre-organize the reactants within the confined space of their cavity. nih.govguidetopharmacology.org This pre-organization drastically reduces the entropic penalty required to reach the reaction's transition state. guidetopharmacology.orgfishersci.cafishersci.pt By binding both this compound and the N-substituted maleimide, the cyclodextrin essentially pays the entropic cost upfront, leading to a lower activation free energy and a significant acceleration of the reaction rate. nih.govfishersci.se

Computational studies comparing the Diels-Alder reaction with and without a cyclodextrin catalyst highlight this phenomenon. The analysis shows a significant reduction in the entropic component of the free energy barrier when the reaction takes place inside the host cavity. fishersci.cawikipedia.org Dimethyl-β-cyclodextrin, for instance, is a better catalyst than β-cyclodextrin for this reaction because it holds both reactants more tightly and for a longer duration, further reducing the entropic penalty. fishersci.ptfishersci.se

Table 2: Calculated Energy Components for the Diels-Alder Reaction Activation free energies (ΔG‡), enthalpy (ΔH‡), and entropy (-TΔS‡) components for the reaction of this compound and N-cyclohexylmaleimide, with and without cyclodextrin catalysts. Values are in kcal/mol.

CatalystΔG‡ΔH‡-TΔS‡
None (Uncatalyzed)28.015.312.7
β-cyclodextrin22.312.010.3
Dimethyl-β-cyclodextrin21.311.210.1
(Data adapted from computational studies by Chen et al., 2018) wikipedia.org

The assemblies formed by host molecules and guests like this compound function as effective nanoreactors. citeab.comsigmaaldrich.com These nanoreactors enhance reaction rates and can control selectivity by creating a unique microenvironment, increasing the local concentration of reactants, and stabilizing specific transition states. citeab.comsigmaaldrich.comfishersci.se

The cyclodextrin-catalyzed Diels-Alder reaction is a prime example of this nanoreactor function, where the host cavity facilitates the reaction. nih.gov Beyond cyclodextrins, other supramolecular hosts have been used to control the photoreactions of this compound derivatives. fishersci.cathegoodscentscompany.com For instance, cucurbit[n]uril (CB[n]) hosts can also encapsulate anthracene (B1667546) derivatives. fishersci.cathegoodscentscompany.com The larger CB fishersci.ca host can act as a nanoreactor to promote the photodimerization of two guest molecules with high selectivity. thegoodscentscompany.comthegoodscentscompany.com In contrast, the smaller CB fishersci.ca host, while also forming a complex, orients the guests in a way that is unfavorable for dimerization; instead, it catalyzes an unexpected photosolvolysis reaction, yielding this compound as a product. citeab.comthegoodscentscompany.comthegoodscentscompany.com This demonstrates how the specific geometry and properties of the nanoreactor can dictate the chemical outcome. citeab.com

Furthermore, this compound itself can be involved in the synthesis of catalytic systems. It has been used as a reducing agent in the in-situ formation of palladium clusters encapsulated within porous organic cages, creating a stable and recyclable catalyst for hydrogenation reactions. sigmaaldrich.com

Reactions and Reactivity Profiles of 9 Anthracenemethanol

Diels-Alder Reactions

As a derivative of anthracene (B1667546), 9-Anthracenemethanol acts as a diene in Diels-Alder reactions, specifically reacting across the 9 and 10 positions of its central ring. organic-chemistry.orgorientjchem.org This [4+2] cycloaddition is a powerful method for forming six-membered ring systems. organic-chemistry.org The reactivity in these reactions is influenced by the substituents on the dienophile and the reaction conditions, including the solvent.

The reaction of this compound with dimethylacetylene-dicarboxylate (DMAD) results in the formation of a lactone derivative. sigmaaldrich.comresearchgate.netniscpr.res.in This occurs through an initial Diels-Alder adduct, followed by an intramolecular condensation between the hydroxymethyl group at the 9-position and the adjacent carboxylate group. researchgate.netniscpr.res.inresearchgate.net This tandem reaction sequence provides a pathway to complex polycyclic structures.

The process can be described as follows:

Diels-Alder Cycloaddition : this compound reacts as the diene with the alkyne dienophile, DMAD, to form a dibenzobicyclo[2.2.2]octadiene intermediate. niscpr.res.in

Intramolecular Transesterification/Lactonization : The proximate alcohol and ester functionalities in the initial adduct undergo a spontaneous intramolecular reaction, leading to the formation of a stable five-membered lactone ring. researchgate.netresearchgate.net

This reaction has been shown to proceed by refluxing the reactants in a solvent such as toluene. niscpr.res.in The opening of this resulting lactone derivative with a different alcohol can yield a regiospecific Diels-Alder adduct where the new alkoxy group is positioned ortho to the original 9-substituent. researchgate.netresearchgate.net

This compound readily undergoes Diels-Alder reactions with various N-substituted maleimides, such as N-cyclohexylmaleimide and N-methylmaleimide. nih.gov These reactions are efficient for creating cycloadducts and have been studied under various conditions to understand the factors influencing their rates and selectivity. nih.gov For instance, the reaction between this compound and N-methylmaleimide can be carried out in water, demonstrating a green chemistry approach where the product conveniently precipitates from the reaction mixture upon cooling. nih.gov

Computational studies on the reaction with N-cyclohexylmaleimide have explored the catalytic role of cyclodextrins. science.gov These studies suggest that cyclodextrins encapsulate the reactants, pre-organizing them for the reaction and thereby reducing the activation energy. science.gov The reaction with N-ethylmaleimide has been extensively studied in various solvents to assess the impact of the reaction medium on yield and reaction time. nih.gov

The solvent medium has a significant impact on the rate and efficiency of the Diels-Alder reactions of this compound.

Water : Performing the Diels-Alder reaction between this compound and N-methylmaleimide in water has been shown to accelerate the reaction rate. nih.gov This acceleration is attributed to the hydrophobic effect, which forces the nonpolar reactants together in the aqueous environment. nih.gov The use of water as a solvent is also environmentally benign and simplifies product isolation, as the adduct often precipitates out of the solution. nih.gov

Deep Eutectic Solvents (DESs) : Deep eutectic solvents have emerged as green and sustainable media for these reactions. nih.gov Studies on the reaction of this compound with N-ethylmaleimide have shown that DESs can lead to higher yields and faster reactions compared to conventional organic solvents. nih.gov The viscosity and the hydrogen-bond network of the DES are key factors influencing the reaction's performance. nih.gov For example, a study comparing various DESs, organic solvents, and water found that certain DES formulations significantly enhanced the reaction yield under both conventional heating and ultrasound irradiation. nih.gov

The choice of solvent can also influence the selectivity of the reaction, with polar solvents sometimes enhancing selectivity between possible isomeric products. nih.gov

In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the formation of different regioisomers and stereoisomers is possible.

Regioselectivity : For 9-substituted anthracenes like this compound, the reaction with an unsymmetrical dienophile can theoretically yield two regioisomers, often referred to as ortho and meta adducts. orientjchem.orgthieme-connect.com In most cases, the reaction of 9-substituted anthracenes with electron-releasing groups, such as the hydroxymethyl group, preferentially forms the ortho regioisomer in good yield. thieme-connect.comthieme-connect.com For example, the reaction with citraconic anhydride (B1165640) exclusively yields the ortho isomer. thieme-connect.com This regioselectivity is generally attributed to kinetic control. orientjchem.orgthieme-connect.com

Diastereoselectivity : The Diels-Alder reaction is diastereoselective. organic-chemistry.org When reacting with cyclic dienophiles like maleimides, the substituents on the dienophile can be oriented either towards the anthracene ring (endo product) or away from it (exo product). The endo product is often favored under kinetic control due to secondary orbital interactions. organic-chemistry.org Computational studies have been employed to understand the origins of diastereoselectivity in reactions of chiral 9-substituted anthracenes, highlighting the role of hydrogen bonding and the stereogenic center in determining the product distribution. rsc.org

Influence of Solvent Media (e.g., water, deep eutectic solvents)

Oxidation Reactions

The primary alcohol functional group of this compound can be oxidized to the corresponding aldehyde, 9-anthraldehyde (B167246). unh.edu This transformation is a common and important reaction in organic synthesis, providing access to an aldehyde with the bulky and fluorescent anthracene core.

A classic method for this oxidation is the Swern oxidation. unh.edu Other methods, such as using pyridinium (B92312) chlorochromate (PCC), have also been suggested as potentially providing better yields and purity of the resulting 9-anthraldehyde. unh.edu Furthermore, cytochrome P450 enzymes have been shown to metabolize 9-anthraldehyde through both oxidation to 9-anthracenecarboxylic acid and reduction back to this compound. nih.gov

Transesterification Reactions

The hydroxyl group of this compound allows it to participate in transesterification reactions. This process involves the exchange of the alcohol portion of an ester with another alcohol. Base-catalyzed transesterification is a common method for this transformation. srsintl.com

In the context of this compound, this reactivity is utilized in a one-step method for preparing fluorescent 9-anthrylmethyl esters from triacylglycerols for analysis. researchgate.net The process involves a base-catalyzed transesterification using potassium 9-anthracenemethoxide, which is prepared in situ by a proton exchange reaction between this compound and a strong base like potassium tert-butoxide. sigmaaldrich.comresearchgate.net This reaction proceeds efficiently at room temperature, yielding fatty acid 9-anthrylmethyl esters that can be analyzed by HPLC. researchgate.net

Intramolecular transesterification is also a key step in the reaction with dimethylacetylene-dicarboxylate, leading to the formation of a lactone ring after the initial Diels-Alder cycloaddition. researchgate.netmasterorganicchemistry.com

Broader Research Implications and Future Directions

Development of Novel Anthracene (B1667546) Derivatives

9-Anthracenemethanol serves as a versatile precursor for the synthesis of a wide array of novel anthracene derivatives, each designed for specific applications. The hydroxyl group can be readily converted into other functional groups, enabling the attachment of the photoactive anthracene moiety to various molecular scaffolds.

One common strategy involves the esterification of the hydroxyl group. For instance, it is derivatized with methacryloyl chloride in the presence of pyridine (B92270) to produce 9-Anthracenylmethyl methacrylate (B99206) (AMMA). psu.edu This monomer combines the polymerizable nature of methacrylates with the characteristic fluorescence of the anthracene group, making it a valuable component in the creation of fluorescent polymer systems. psu.edu Another derivative, 9-anthracenylmethyl-1-piperazinecarboxylate, is synthesized from this compound and used as a reagent for the determination of isocyanates via High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com

Furthermore, this compound is a key starting material in Diels-Alder reactions to create more complex molecules. Its reaction with dienophiles like dimethylacetylene-dicarboxylate results in the formation of lactone derivatives. sigmaaldrich.comniscpr.res.in This lactone can subsequently be opened with an alcohol to yield specific adducts, a process that provides a route to region-specific products that might otherwise be difficult to synthesize. niscpr.res.in Researchers have also used it to create complex polymer architectures, such as by synthesizing a this compound-functionalized chain-transfer agent for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which is then used to build ABCDE star copolymers. rsc.org Other research has focused on synthesizing and characterizing novel 9,10-anthracene-based molecules, finding that functionalization at these positions can tune thermal stability while having minimal effect on optical properties. nih.gov

Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, significant research has focused on developing more environmentally benign methods for reactions involving this compound. ijnc.ir A key area of this research is the use of sustainable solvent media for Diels-Alder reactions, which are themselves considered atom-economical. mdpi.comnih.gov

The Diels-Alder reaction between this compound and N-ethylmaleimide has been studied extensively in various green solvents. mdpi.comresearchgate.net Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising alternatives to volatile organic compounds (VOCs). mdpi.comacs.org Studies have shown that DESs can be more effective than traditional organic solvents, leading to higher yields and selectivity in shorter reaction times. mdpi.comnih.gov The reaction has also been successfully performed in water, a prime example of a green solvent, to produce the desired cycloadduct with a high yield. mdpi.comubc.ca The use of ultrasound irradiation in conjunction with DESs has also been explored to further promote the reaction in a sustainable manner. mdpi.comacs.org

Below is a data table comparing the yield of the Diels-Alder reaction between this compound and N-ethylmaleimide in different solvent systems.

Solvent SystemHBA:HBD (Ratio)Temperature (°C)Time (h)Yield (%)Reference
[TBPCl]:[EG]1:2402493 acs.org
[ChCl]:[Gly]1:2402488 mdpi.com
WaterN/A1002~80 ubc.ca
TolueneN/A1102480 mdpi.com
DichloromethaneN/A402455 mdpi.com

HBA: Hydrogen Bond Acceptor, HBD: Hydrogen Bond Donor, TBPCl: Tetrabutylphosphonium chloride, EG: Ethylene (B1197577) glycol, ChCl: Choline (B1196258) chloride, Gly: Glycerol

These approaches not only reduce the environmental impact but can also offer improved reaction efficiency, demonstrating the viability of sustainable practices in chemical synthesis. nih.gov

Integration into Advanced Functional Systems

The unique photoreactive nature of the anthracene group makes this compound and its derivatives ideal candidates for integration into advanced functional systems. A primary application is in the development of self-healing and reversible materials. bournemouth.ac.uk The anthracene moiety can undergo a [4+4] photodimerization upon exposure to UV light (typically >300 nm) to form a covalent network, and this process can be reversed either thermally or with UV light of a shorter wavelength (<300 nm). researchgate.netresearchgate.net

This reversible cycloaddition has been exploited to create self-healing polymers. bournemouth.ac.uk For example, this compound has been used to functionalize polymers which are then crosslinked through the dimerization of the anthracene units. bournemouth.ac.ukresearchgate.net When damage occurs, the application of heat can break these crosslinks, allowing the material to flow and heal the crack, with the network being reformed upon cooling or re-irradiation. Similarly, reversible silicone elastomers have been developed by triggering the dimerization of anthryl groups with light and inducing depolymerization with heat. researchgate.net

Beyond self-healing, derivatives like 9-Anthracenylmethyl methacrylate (AMMA) are used to create photoresponsive materials where properties like fluorescence or conductivity can be reversibly altered by light, with potential applications in optoelectronics and data storage. Other advanced systems include glucose-responsive micelles for controlled drug delivery and organic thin-film transistors (OTFTs) that utilize anthracene-based molecules as the semiconductor layer. nih.gov

Emerging Applications in Diverse Scientific Fields

The utility of this compound extends into a variety of scientific disciplines, driven by its distinct chemical properties.

Biomolecular and Analytical Chemistry: It has been investigated as a novel fluorescent phototrigger for "caging" biomolecules. researchgate.net Ester derivatives of this compound can be photolyzed with UV light to release a carboxylic acid with high yield, a useful tool for controlled release studies. researchgate.net In analytical chemistry, a derivative is used as a highly sensitive reagent for detecting isocyanates in air samples using HPLC. sigmaaldrich.comsigmaaldrich.com

Polymer Chemistry: It serves as an initiator in the ring-opening polymerization of monomers like δ-valerolactone and L-lactide, leading to the production of biodegradable polymers such as poly(δ-valerolactone). sigmaaldrich.comsigmaaldrich.comnbinno.com It is also used to synthesize polymer-supported anthracene, which can act as a scavenger for dienophiles in cycloaddition reactions. sigmaaldrich.comsigmaaldrich.com

Materials Science: Its ability to participate in Diels-Alder reactions is fundamental to creating materials with unique properties. For instance, its reaction with benzenediazonium-2-carboxylate has been studied to form triptycene (B166850) derivatives, with investigations using novel cryogenic trapping techniques to analyze the reaction. beilstein-journals.org Furthermore, its dimers have been used to create reversible polymer networks through thiol-ene reactions, which are valuable in developing smart materials. researchgate.net

Q & A

Q. What are the challenges in achieving high enantioselectivity with this compound derivatives in asymmetric catalysis?

  • Answer: Substituent length and polarity critically impact enantioselectivity. For example, Candida antarctica lipase B achieves >100:1 enantiomeric ratio (V꜀/Vᴿ) in hydrolyzing N-Cbz-proline derivatives of this compound. Steric effects at the 9-position require tailored enzyme mutants or solvent engineering to enhance selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.